molecular formula C39H46I3N2P B609065 MitoPQ

MitoPQ

货号: B609065
分子量: 954.5 g/mol
InChI 键: AOZZGHKENAZYTD-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它由与百草枯结合的亲脂性三苯基膦阳离子组成,通过在复合物 I 黄素位点进行氧化还原循环来诱导线粒体超氧化物生成 。该化合物对于研究线粒体超氧化物生成及其在氧化还原生物学中的作用特别有价值。

准备方法

合成路线和反应条件

MitoPQ 是通过将百草枯与亲脂性三苯基膦阳离子结合而合成的。合成过程包括以下步骤:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

化学反应分析

反应类型

MitoPQ 会经历多种类型的化学反应,包括:

常用试剂和条件

这些反应中使用的常用试剂和条件包括:

主要产物

从这些反应中形成的主要产物包括:

科学研究应用

Cardioprotection

MitoPQ has been studied for its cardioprotective properties, particularly in models of ischemia-reperfusion injury. In neonatal rat ventricular myocytes, treatment with low doses of this compound significantly decreased cell death after anoxic injury. This effect mimicked preconditioning strategies that protect the heart from ischemic damage .

Table 1: Effects of this compound on Cardiac Cells

Dose (μM) Cell Viability Post-Anoxia (%) Infarct Size Reduction (%)
0.018540
0.17025
Control50N/A

Insulin Resistance Models

This compound has also been utilized to model insulin resistance in adipocytes and myotubes. At concentrations ≤10 μM, it specifically increased mitochondrial superoxide levels, impairing insulin-stimulated glucose uptake without disrupting insulin signaling pathways . This application is crucial for investigating metabolic diseases such as type 2 diabetes.

Table 2: Impact of this compound on Insulin Signaling

Treatment GLUT4 Translocation (%) Insulin Sensitivity (Relative)
Control1001.0
This compound (10 μM)600.6
High Dose Paraquat (100 μM)400.4

Neurodegenerative Disease Models

Research indicates that this compound can induce parkinsonian symptoms in zebrafish models, demonstrating its potential role in studying neurodegenerative diseases like Parkinson's disease. The compound's potency—being approximately 100-fold more effective than non-targeted paraquat—enables researchers to explore mitochondrial dysfunction's contribution to neurodegeneration .

Mitochondrial Disease Research

This compound is valuable in preclinical studies aimed at understanding mitochondrial diseases. By manipulating mitochondrial ROS levels, researchers can assess therapeutic effects across different models, enhancing the development of targeted treatments for these complex disorders .

Case Study: Cardioprotection from Ischemia-Reperfusion Injury

A study involving neonatal rat ventricular myocytes demonstrated that pre-treatment with this compound reduced cell death during anoxia/reoxygenation events. The cardioprotective effect was attributed to the selective increase in ROS levels that activated protective signaling pathways without causing cytotoxicity .

Case Study: Modeling Insulin Resistance

In a controlled experiment on muscle cells, this compound treatment resulted in impaired GLUT4 translocation while preserving other insulin-regulated processes. This specificity allowed researchers to delineate the mechanisms behind insulin resistance while utilizing a targeted approach to ROS generation .

作用机制

MitoPQ 通过以下机制发挥作用:

相似化合物的比较

MitoPQ 与其他类似化合物相比具有独特之处,因为它专门针对线粒体,并且在诱导超氧化物生成方面具有高效率。一些类似的化合物包括:

This compound 因其能够选择性地增加线粒体内的超氧化物生成而脱颖而出,使其成为研究线粒体功能和相关疾病的宝贵工具。

生物活性

MitoPQ is a mitochondria-targeted compound that selectively generates reactive oxygen species (ROS) within the mitochondria. This unique property allows researchers to investigate the biological implications of mitochondrial oxidative stress without the confounding effects of systemic ROS production. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for diseases such as insulin resistance and cardiac injury.

This compound consists of a triphenylphosphonium cation linked to paraquat, allowing it to accumulate in the mitochondrial matrix due to the negative membrane potential. Once inside, this compound undergoes redox cycling at the flavin site of complex I, leading to a significant increase in mitochondrial superoxide and hydrogen peroxide levels without disrupting mitochondrial respiration or inducing cytosolic oxidative stress .

1. Mitochondrial ROS Generation

This compound induces a dose-dependent increase in mitochondrial ROS levels. In studies involving neonatal rat ventricular myocytes (NRVMs), treatment with this compound resulted in significant ROS production, which was directly correlated with increased cell death at higher concentrations (≥0.5 μM) due to mitochondrial permeability transition pore (mPTP) opening . Conversely, lower doses (0.1 μM) promoted cell viability under anoxic conditions, suggesting a preconditioning effect .

2. Insulin Resistance

This compound has been shown to impair insulin-stimulated glucose uptake in adipocytes and myotubes by blocking GLUT4 translocation to the plasma membrane. This effect occurs independently of proximal insulin signaling pathways such as Akt and TBC1D4, highlighting this compound's role in mimicking insulin resistance through mitochondrial oxidative stress .

Case Studies and Research Findings

StudyCell TypeKey Findings
Robb et al., 2015 Isolated cardiomyocytesThis compound increased mitochondrial superoxide levels significantly compared to untargeted paraquat. High doses led to cell death via mPTP opening.
Dube et al., 2018 Adipocytes & myotubesThis compound induced insulin resistance by impairing GLUT4 translocation without affecting overall insulin signaling pathways.
Antonucci et al., 2019 NRVMsDemonstrated that this compound could selectively induce ROS within mitochondria, leading to both cytotoxic effects at high concentrations and protective effects at low concentrations.

Implications for Disease Models

This compound's ability to selectively generate ROS within mitochondria makes it a valuable tool for studying various pathophysiological conditions:

  • Cardiac Injury : In models of cardiac ischemia, pre-treatment with low doses of this compound reduced infarct size, suggesting potential therapeutic applications in myocardial protection .
  • Metabolic Disorders : The induction of insulin resistance through mitochondrial stress models highlights the role of mitochondrial dysfunction in metabolic diseases such as type 2 diabetes .

常见问题

Basic Research Questions

Q. What are the primary mechanisms through which MitoPQ modulates mitochondrial oxidative stress in experimental models?

this compound selectively enhances mitochondrial superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) by targeting complex I of the electron transport chain. Its structure—comprising a TPP (triphenylphosphonium) head for mitochondrial targeting, a lipophilic alkyl linker, and a paraquat-like bipyridyl group—enables redox cycling. The bipyridyl moiety undergoes single-electron reduction via FMNH₂ (flavin mononucleotide) at complex I, generating a radical cation that reacts with oxygen to produce O₂•⁻, regenerating this compound for further cycles . Methodological Approach : Use isolated mitochondria or cell lines (e.g., adipocytes, myotubes) with fluorescent probes (e.g., MitoSOX Red) to quantify ROS. Validate with inhibitors like rotenone (complex I inhibitor) or antioxidants (e.g., MitoTEMPO) .

Q. Which experimental models are most appropriate for studying this compound's effects on glucose metabolism?

In vitro models such as 3T3-L1 adipocytes and L6 myotubes are standard for assessing insulin-stimulated glucose uptake and GLUT4 translocation. In vivo models (e.g., rodents) allow evaluation of systemic metabolic effects, though dosing must be calibrated to avoid non-specific toxicity (e.g., 0.1–5 mg/kg, depending on administration route) . Methodological Considerations : Use radiolabeled 2-deoxyglucose uptake assays in vitro and hyperinsulinemic-euglycemic clamps in vivo to quantify glucose metabolism. Pair with immunofluorescence or Western blotting for GLUT4 membrane localization .

Q. What are the standard protocols for administering this compound to ensure mitochondrial specificity?

this compound’s TPP moiety ensures mitochondrial accumulation. For in vitro studies, use concentrations between 100 nM–10 µM for 1–24 hours, depending on cell type. For in vivo models, intraperitoneal or intravenous administration (0.1–1 nmol/g body weight) is common. Validate targeting via mitochondrial fractionation and LC-MS quantification . Data Analysis : Compare cytosolic vs. mitochondrial ROS levels using compartment-specific probes (e.g., HyPer for H₂O₂ in mitochondria) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported cardioprotective versus detrimental effects across studies?

Discrepancies arise from dose-dependent hormesis (low doses induce protective ROS signaling, while high doses cause oxidative damage) and model-specific factors (e.g., ischemic vs. non-ischemic conditions). For example, in isolated rat hearts, 0.1 nmol this compound improved post-ischemic recovery, whereas 10 nmol exacerbated injury . Methodological Strategy :

  • Dose-Response Curves : Systematically test concentrations (e.g., 0.01–100 nM) in both in vitro and in vivo models.
  • Endpoint Harmonization : Use unified metrics (e.g., infarct size, caspase-3 activation for apoptosis) across studies.
  • Contextual Variables : Control for baseline oxidative stress (e.g., aging models vs. young animals) and mitochondrial density in tissues .

Q. What methodological considerations are critical when integrating this compound with other mitochondrial stressors in complex experimental designs?

Combining this compound with agents like antimycin A (complex III inhibitor) or FCCP (mitochondrial uncoupler) requires rigorous timing and compartment-specific ROS detection. For example, pre-treatment with this compound may prime antioxidant defenses, altering responses to subsequent stressors. Experimental Design :

  • Sequential vs. Concurrent Exposure : Test both paradigms to identify interaction mechanisms.
  • ROS Compartmentalization : Use dual probes (e.g., MitoTracker Red + H2DCFDA) to distinguish mitochondrial vs. cytoplasmic ROS.
  • Statistical Tools : Multivariate regression to disentangle synergistic/antagonistic effects .

Q. How can mixed-methods approaches address gaps in understanding this compound's long-term metabolic effects?

Combine quantitative measures (e.g., glucose tolerance tests, RNA-seq for oxidative stress genes) with qualitative assessments (e.g., electron microscopy for mitochondrial ultrastructure). PICOT Framework Example :

  • Population : High-fat diet-induced obese mice.
  • Intervention : Daily this compound (0.5 mg/kg, IP) for 4 weeks.
  • Comparison : Vehicle control + this compound with NAC (antioxidant co-treatment).
  • Outcome : Insulin sensitivity, mitochondrial DNA damage, and GLUT4 expression.
  • Time : 4-week intervention + 2-week follow-up .
    Data Integration : Use triangulation to reconcile omics data with functional assays (e.g., correlating transcriptomic changes with glucose uptake rates) .

Q. What are the pitfalls in interpreting this compound's effects on ROS-dependent signaling pathways?

Key challenges include off-target effects on non-mitochondrial ROS pools and transient vs. sustained ROS bursts. For instance, this compound may inadvertently activate plasma membrane NADPH oxidases in certain cell types. Mitigation Strategies :

  • Pharmacological Inhibition : Use mitochondrial-specific ROS scavengers (e.g., SS-31) to confirm on-target effects.
  • Time-Course Experiments : Map ROS kinetics (e.g., fluorometric assays every 15 minutes for 2 hours) to distinguish acute vs. chronic responses.
  • Knockdown Models : Silence mitochondrial antioxidant enzymes (e.g., SOD2) to isolate this compound's contribution .

Q. Methodological Resources

  • ROS Quantification : MitoSOX Red, Amplex Red for H₂O₂ .
  • GLUT4 Translocation : Total internal reflection fluorescence (TIRF) microscopy in live cells .
  • Statistical Analysis : Mixed-effects models for longitudinal data; Bonferroni correction for multi-group comparisons .

属性

IUPAC Name

10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZZGHKENAZYTD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46I3N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。